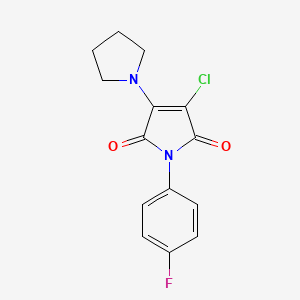

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione

Description

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione is a halogenated pyrrole-dione derivative characterized by a 4-fluorophenyl group at position 1, a chlorine atom at position 3, and a pyrrolidinyl substituent at position 2. Its molecular formula can be inferred as C₁₅H₁₂ClFN₂O₂, with a molar mass of approximately 322.73 g/mol, based on substituent analysis.

Properties

CAS No. |

685849-22-3 |

|---|---|

Molecular Formula |

C14H12ClFN2O2 |

Molecular Weight |

294.71 g/mol |

IUPAC Name |

3-chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione |

InChI |

InChI=1S/C14H12ClFN2O2/c15-11-12(17-7-1-2-8-17)14(20)18(13(11)19)10-5-3-9(16)4-6-10/h3-6H,1-2,7-8H2 |

InChI Key |

KYTDISRIKITCAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)Cl |

solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

These processes are designed to reduce the load and store transactions of intermediate data to external memory, thereby improving power efficiency .

Industrial Production Methods

In industrial settings, the production of “ML041 Analog” is carried out using state-of-the-art semiconductor fabrication techniques. The compound is implemented in 7-nanometer generation system-on-chips (SoCs), which allows for high power efficiency and integration into various applications .

Chemical Reactions Analysis

Types of Reactions

“ML041 Analog” undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which involve the loss of electrons.

Reduction: Reduction reactions, involving the gain of electrons, are also possible.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrole-2,5-diones, including 3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione, exhibit potential anticancer properties. Studies have shown that similar compounds can inhibit the growth of cancer cell lines by interacting with key proteins involved in cancer pathways. For instance, compounds like 4-amino-3-chloro-1H-pyrrole-2,5-diones have been reported to inhibit tyrosine kinase activity, thereby affecting tumor growth in vivo .

Mechanism of Action

The mechanism of action for these compounds often involves binding to ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. This interaction can stabilize complexes that inhibit downstream signaling pathways crucial for tumor proliferation . The presence of halogenated substituents may enhance the lipophilicity and metabolic stability of the compound, further increasing its bioactivity .

Enzyme Inhibition

Tyrosinase Inhibition

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione has been tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for developing treatments for hyperpigmentation disorders. Spectrophotometric assays have demonstrated that this compound effectively inhibits tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at skin lightening .

Photocatalytic Applications

S-Trifluoromethylation Reactions

The compound is also utilized in photocatalytic reactions, specifically in visible-light-promoted S-trifluoromethylation of thiophenols. This process expands the synthetic toolkit available to chemists by facilitating the formation of electron donor–acceptor complexes under light irradiation . This application highlights the compound's versatility in synthetic organic chemistry.

Chemical Properties and Safety

Solubility and Handling

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione exhibits slight solubility in water but is more soluble in organic solvents. This solubility profile is crucial for its application in various chemical processes and formulations . Safety data sheets provide guidelines for handling this compound, emphasizing precautions to prevent exposure and environmental release due to its hazardous nature .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Dubinina et al. (2007) | Anticancer Activity | Demonstrated inhibition of colon cancer cell lines by related pyrrole derivatives with GI50 values around |

| Kuznietsova et al. (2016) | Antioxidant Properties | Found low toxicity and antioxidant effects in vivo for pyrrole derivatives |

| Garmanchuk et al. (2013) | Targeting Growth Factor Receptors | Showed stable complex formation between pyrrole derivatives and ATP-binding domains |

These studies collectively indicate the potential of 3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione and its derivatives as promising candidates for drug development targeting cancer and other diseases.

Mechanism of Action

The mechanism of action of “ML041 Analog” involves the division of input data into smaller segments (Tiling) and the fusion of multiple layers of processing for each segment (Layer fusion) . This process reduces the load and store transactions of intermediate data to external memory, thereby enhancing power efficiency . The molecular targets and pathways involved include neural network layers and semiconductor components.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Differences and Implications

Aromatic Substituents: The 4-fluorophenyl group in the target compound and fluoroimide introduces electronegativity and smaller steric bulk compared to chlorinated analogs (e.g., 3,4-dichlorophenyl in RI-1). Fluorine’s electron-withdrawing effects may enhance binding affinity in biological targets or alter metabolic stability .

Amine Substituents :

- Pyrrolidinyl (5-membered ring) in the target compound vs. morpholinyl (6-membered with oxygen) in RI-1 and 4-methylpiperazinyl (6-membered with two nitrogens) in the analog from . These differences influence solubility, basicity, and hydrogen-bonding capacity. Morpholinyl and piperazinyl groups may enhance water solubility compared to pyrrolidinyl .

Biological and Industrial Relevance: Fluoroimide’s pesticidal activity suggests that halogenated pyrrole-diones may target fungal or insect proteins. The target compound’s pyrrolidinyl group could modulate specificity toward distinct biological pathways.

Research Methodologies and Characterization

Structural analysis of these compounds likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .

Biological Activity

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring structure with a chloro and fluorine substituent on the phenyl group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 225.60 g/mol. Its structure is crucial for its interaction with biological targets.

Research indicates that 3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione exhibits several mechanisms of action:

- Tyrosinase Inhibition : The compound has shown effectiveness in inhibiting tyrosinase, an enzyme involved in melanin production. Studies demonstrated that the presence of the 3-chloro-4-fluorophenyl moiety enhances binding to the catalytic site of tyrosinase from Agaricus bisporus, leading to increased inhibitory activity compared to other compounds .

- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures may possess anticancer properties. The pyrrole ring is a common scaffold in many anticancer agents, and derivatives have shown promise in targeting various cancer cell lines .

- Neuropharmacological Effects : Some derivatives of pyrrole compounds have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds and their implications:

- Tyrosinase Inhibition Study : A recent study focused on synthesizing novel compounds incorporating the 3-chloro-4-fluorophenyl fragment. Results indicated that these compounds exhibited higher potency against tyrosinase compared to traditional inhibitors, suggesting a promising avenue for developing skin-whitening agents or treatments for hyperpigmentation disorders .

- Anticancer Research : Compounds structurally similar to 3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione have been tested against various cancer cell lines (e.g., breast and lung cancer). These studies revealed dose-dependent cytotoxic effects, indicating potential for further development as anticancer agents .

- Neuropharmacological Effects : Research into the neuropharmacological properties of pyrrole derivatives has shown that they can influence calcium signaling pathways in neurons, which may lead to therapeutic applications in treating conditions like anxiety or depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.